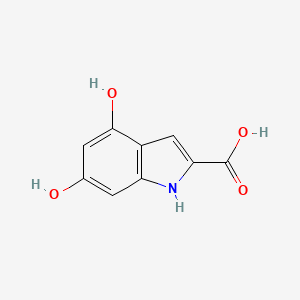
4,6-dihydroxy-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dihydroxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dihydroxy-1H-indole-2-carboxylic acid can be synthesized through the reaction of indole with phenol. The reaction involves the use of specific reagents and conditions to achieve the desired product . Another method involves the use of potassium hydrogencarbonate, sodium hydroxide, and potassium hexacyanoferrate (III) in water under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydroxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve specific properties or functionalities .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include methanesulfonic acid, ethyl acetate, and anhydrous sodium sulfate . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
4,6-Dihydroxy-1H-indole-2-carboxylic acid has numerous scientific research applications, including:
Biology: The compound is a substrate for tyrosinase, an enzyme involved in melanin synthesis.
Industry: The compound’s unique properties make it valuable in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dihydroxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of tyrosinase, an enzyme responsible for melanin synthesis . The compound’s structure allows it to bind to the active site of tyrosinase, inhibiting its activity and affecting melanin production .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,6-dihydroxy-1H-indole-2-carboxylic acid include other indole derivatives such as indole-2-carboxylic acid and indole-4-carboxylic acid .
Uniqueness
This compound is unique due to its specific hydroxyl and carboxyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in various reactions and interact with specific molecular targets, making it valuable for research and industrial applications .
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
4,6-dihydroxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-4-1-6-5(8(12)2-4)3-7(10-6)9(13)14/h1-3,10-12H,(H,13,14) |
InChI Key |
XTHOCVWYJAIEND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



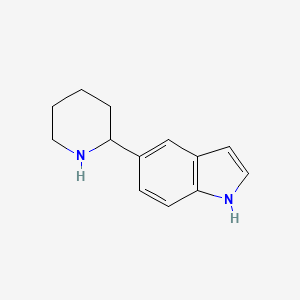

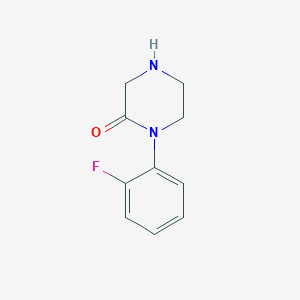




![7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B11901850.png)
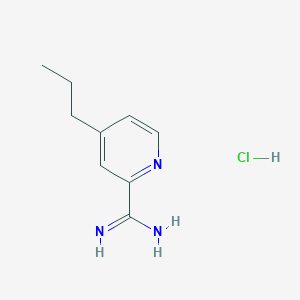
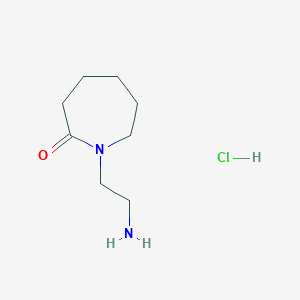
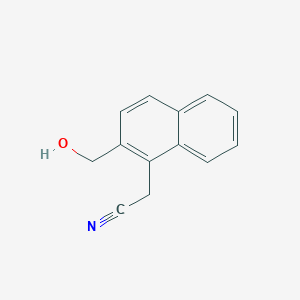

![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11901880.png)
